Di(2-hydroxyethyl)benzyltridecylammonium chloride
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Overview
Description
Di(2-hydroxyethyl)benzyltridecylammonium chloride is a quaternary ammonium compound with the molecular formula C24H44ClNO2. It is known for its surfactant properties and is commonly used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(2-hydroxyethyl)benzyltridecylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of benzyl chloride with tridecylamine in the presence of 2-hydroxyethyl groups. The reaction typically occurs under mild conditions, with the use of a suitable solvent and a catalyst to facilitate the quaternization process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete quaternization, and the product is then purified through filtration and distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Di(2-hydroxyethyl)benzyltridecylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amines.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Silver nitrate is often used to facilitate the substitution of the chloride ion.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Simpler amines and alcohols.
Substitution: Quaternary ammonium salts with different anions.
Scientific Research Applications
Di(2-hydroxyethyl)benzyltridecylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and molecular biology experiments as a surfactant.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of cleaning agents and personal care products.
Mechanism of Action
The mechanism of action of Di(2-hydroxyethyl)benzyltridecylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Dodecylbenzenesulfonic acid: A surfactant with similar applications in cleaning products.
Uniqueness
Di(2-hydroxyethyl)benzyltridecylammonium chloride is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and antimicrobial agent in various applications .
Properties
CAS No. |
102571-38-0 |
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Molecular Formula |
C24H44ClNO2 |
Molecular Weight |
414.1 g/mol |
IUPAC Name |
benzyl-bis(2-hydroxyethyl)-tridecylazanium;chloride |
InChI |
InChI=1S/C24H44NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-15-18-25(19-21-26,20-22-27)23-24-16-13-12-14-17-24;/h12-14,16-17,26-27H,2-11,15,18-23H2,1H3;1H/q+1;/p-1 |
InChI Key |
ISTYEXGFGBGMKI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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